L-Aspartic acid 4-benzyl ester

Peptide Synthesis Solid-Phase Peptide Synthesis (SPPS) Protecting Group Strategy

4-(Phenylmethyl) hydrogen L-aspartate, also widely known as L-aspartic acid β-benzyl ester or H-Asp(OBzl)-OH (CAS 2177-63-1 for the monomer), is a protected amino acid derivative classified within aspartic acid and derivatives. It features a free α-amino and α-carboxyl group, with the β-carboxyl side chain protected as a benzyl ester.

Molecular Formula C11H13NO4
Molecular Weight 223.22 g/mol
CAS No. 25248-99-1
Cat. No. B7780624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Aspartic acid 4-benzyl ester
CAS25248-99-1
Molecular FormulaC11H13NO4
Molecular Weight223.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)CC(C(=O)O)N
InChIInChI=1S/C11H13NO4/c12-9(11(14)15)6-10(13)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,14,15)/t9-/m0/s1
InChIKeyVGALFAWDSNRXJK-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Phenylmethyl) hydrogen L-aspartate (CAS 2177-63-1): Chemical Identity and Procurement Specifications for Research and Industrial Use


4-(Phenylmethyl) hydrogen L-aspartate, also widely known as L-aspartic acid β-benzyl ester or H-Asp(OBzl)-OH (CAS 2177-63-1 for the monomer), is a protected amino acid derivative classified within aspartic acid and derivatives . It features a free α-amino and α-carboxyl group, with the β-carboxyl side chain protected as a benzyl ester [1]. This compound is a white powder with a melting point of approximately 225 °C, a molecular formula of C11H13NO4, and a molecular weight of 223.23 g/mol . It is a fundamental building block in peptide synthesis and is also employed as a precursor for the synthesis of poly(β-benzyl L-aspartate) (PBLA) and related block copolymers for advanced materials and drug delivery applications [2]. High-purity grades (≥98%) are standard from commercial suppliers and require storage at -20°C .

Why 4-(Phenylmethyl) hydrogen L-aspartate Cannot Be Substituted by Generic Aspartic Acid or Simpler Esters in Critical Applications


Substituting 4-(Phenylmethyl) hydrogen L-aspartate with unmodified L-aspartic acid or simpler alkyl esters like methyl or ethyl esters is not scientifically viable for applications requiring orthogonal protection strategies or hydrophobic character. Unprotected L-aspartic acid cannot be incorporated into peptide chains without leading to branching and side reactions at the free β-carboxyl group, resulting in low yields and complex purification [1]. Simpler esters (e.g., methyl or ethyl) are not orthogonal to the common Fmoc/tBu strategy; they are often cleaved under the basic conditions used for Fmoc removal, leading to premature deprotection and product loss [2]. Furthermore, the unique hydrophobic character and steric bulk of the benzyl group are critical for enabling specific applications, such as inducing hydrophobic drug-polymer interactions in drug delivery systems [3] or modulating reaction kinetics in chemoenzymatic syntheses [4], which cannot be replicated by smaller or more hydrophilic protecting groups.

Quantitative Evidence for the Selection of 4-(Phenylmethyl) hydrogen L-aspartate over Close Analogs


Orthogonal Protection Strategy: Benzyl Ester vs. Methyl Ester Stability in Fmoc-SPPS

In Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the β-benzyl ester protecting group of 4-(Phenylmethyl) hydrogen L-aspartate demonstrates critical orthogonality to the base-labile Fmoc group, a property not shared by simpler methyl esters. The benzyl group remains stable during repetitive 20% piperidine treatments used for Fmoc deprotection, whereas methyl esters undergo significant premature cleavage under these conditions, leading to product loss and side reactions [1]. This orthogonality enables the synthesis of complex peptides with high fidelity.

Peptide Synthesis Solid-Phase Peptide Synthesis (SPPS) Protecting Group Strategy

Minimization of Aspartimide Formation: β-Benzyl Ester vs. Unprotected β-Carboxylate

The use of 4-(Phenylmethyl) hydrogen L-aspartate, where the β-carboxyl group is protected as a benzyl ester, is a key strategy to suppress the well-known side reaction of aspartimide formation during peptide synthesis. When the β-carboxyl group is unprotected, the rate of base-catalyzed ring closure to form aminosuccinyl (aspartimide) derivatives is significantly accelerated, leading to major product impurities. Research by Bodanszky et al. demonstrates that protecting this group is essential; the benzyl ester provides effective suppression of this undesired cyclization [1].

Peptide Synthesis Side Reactions Aspartimide Formation

Polymerization Control: Narrow Molecular Weight Distribution of Poly(β-benzyl L-aspartate) (PBLA)

4-(Phenylmethyl) hydrogen L-aspartate serves as the precursor for β-benzyl L-aspartate N-carboxyanhydride (BLA-NCA), which can be polymerized to yield poly(β-benzyl L-aspartate) (PBLA) with exceptionally narrow molecular weight distribution, a critical quality attribute for reproducible material properties in drug delivery applications. In a 2024 study, ring-opening polymerization of BLA-NCA yielded PBLA with a polydispersity index (Mw/Mn) of 1.055 as determined by GPC [1]. This level of control is a key differentiator for the benzyl ester derivative.

Polymer Chemistry Drug Delivery Ring-Opening Polymerization

Enhanced Hydrophobic Drug Encapsulation via Benzyl Group Synergy in PBLA-Based Micelles

In drug delivery applications, the hydrophobic benzyl ester groups of PBLA play a direct and quantifiable role in enhancing the encapsulation and efficacy of hydrophobic anticancer drugs. A 2016 study demonstrated that PEG-P(BLA-co-Asp) micelles encapsulating doxorubicin (DOX) achieved a half-maximal inhibitory concentration (IC50) of 0.38 µg/mL against HT1080 cancer cells, compared to 0.66 µg/mL for free DOX, representing a 1.74-fold increase in potency [1]. The study attributes this improved performance to the 'synergistic effect of benzyl group-based hydrophobic and carboxyl moiety-based electrostatic interactions' for efficient DOX encapsulation.

Drug Delivery Nanomedicine Polymer Micelles

Targeted Drug Delivery: Hydrophobic Binding with Amphotericin B

The benzyl group on 4-(Phenylmethyl) hydrogen L-aspartate is specifically utilized to introduce hydrophobic character into peptide-based drug carriers, enabling a functional interaction not possible with unmodified aspartic acid. In a study aimed at reducing the nephrotoxicity of Amphotericin B (AmB), researchers synthesized a heteropeptide using benzyl-L-aspartic acid to induce 'facile hydrophobic binding between the polymer and the drug' [1]. This strategy, designed to sequester the toxic drug, is a direct application of the benzyl group's physicochemical properties and would be ineffective with a hydrophilic, unprotected aspartic acid residue.

Drug Delivery Antifungal Therapy Polymer-Drug Conjugates

Defined Research and Industrial Scenarios for 4-(Phenylmethyl) hydrogen L-aspartate Based on Quantitative Evidence


Solid-Phase Synthesis of Sequence-Defined Peptides Requiring Orthogonal β-Carboxyl Protection

4-(Phenylmethyl) hydrogen L-aspartate is the preferred building block for Fmoc-based SPPS of peptides where the β-carboxyl group of aspartic acid must remain protected during chain assembly. As established in Section 3, its benzyl ester protection is orthogonal to the base-labile Fmoc group, unlike methyl esters which are prematurely cleaved, and it effectively suppresses aspartimide formation, a major side reaction with the unprotected β-carboxylate [1][2]. This ensures high-fidelity synthesis of complex peptides, such as those containing aspartic acid residues in internal positions or those destined for further conjugation on the side chain after cleavage.

Synthesis of Poly(β-benzyl L-aspartate) (PBLA) for Advanced Drug Delivery Systems

Researchers developing well-defined, biodegradable polymeric carriers for drug delivery should select 4-(Phenylmethyl) hydrogen L-aspartate as the precursor for BLA-NCA monomer. The evidence shows that PBLA can be synthesized with a narrow molecular weight distribution (Mw/Mn = 1.055), ensuring reproducible material properties [3]. Furthermore, the benzyl group provides essential hydrophobic domains that enable efficient encapsulation of hydrophobic drugs like doxorubicin, leading to a 1.74-fold improvement in in vitro potency compared to the free drug [4]. This makes it a crucial component in the design of micelles, polymersomes, and other nano-scale delivery vehicles.

Development of Peptide-Based Carriers for Hydrophobic Drug Binding and Detoxification

In research focused on mitigating the toxicity of hydrophobic drugs like Amphotericin B, 4-(Phenylmethyl) hydrogen L-aspartate is the specific monomer of choice. The benzyl group imparts the necessary hydrophobic character to synthetic peptides, enabling them to bind the drug and potentially reduce its adverse effects [5]. This is a functional requirement that cannot be met by generic, unprotected L-aspartic acid, making this derivative essential for investigating such therapeutic strategies.

Enzymatic and Chemoenzymatic Peptide Synthesis Requiring Enhanced Substrate Affinity

For investigators using papain or other proteases for peptide bond formation, incorporating 4-(Phenylmethyl) hydrogen L-aspartate can be a strategic advantage. Studies have shown that the benzyl ester group enhances the substrate affinity of the enzyme catalyst and broadens its substrate specificity, enabling the synthesis of peptides that may be difficult to obtain with simpler esters [6]. This property can be leveraged to improve reaction yields and expand the scope of enzyme-catalyzed peptide synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-Aspartic acid 4-benzyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.